
Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is a complex organic compound featuring a guanidine core substituted with two pyridin-3-yl groups and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine typically involves the reaction of pyridin-3-yl-substituted guanidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyethyl group is introduced to the guanidine core. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridin-3-yl groups can be reduced to form piperidine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-oxoethyl)-1,3-di(pyridin-3-yl)guanidine.
Reduction: Formation of 2-(2-hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine.
Substitution: Formation of various substituted guanidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of its targets. The hydroxyethyl group enhances its solubility and bioavailability, while the pyridin-3-yl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxyethyl)-1,3-di(pyridin-2-yl)guanidine
- 2-(2-Hydroxyethyl)-1,3-di(pyridin-4-yl)guanidine
- 2-(2-Hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine
Uniqueness
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its binding properties and reactivity. This positioning can result in different biological activities and chemical behaviors compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
63885-21-2 |
|---|---|
Molekularformel |
C13H15N5O |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2-(2-hydroxyethyl)-1,3-dipyridin-3-ylguanidine |
InChI |
InChI=1S/C13H15N5O/c19-8-7-16-13(17-11-3-1-5-14-9-11)18-12-4-2-6-15-10-12/h1-6,9-10,19H,7-8H2,(H2,16,17,18) |
InChI-Schlüssel |
LHLJUVWOOHKGBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=NCCO)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
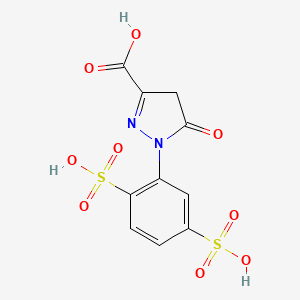

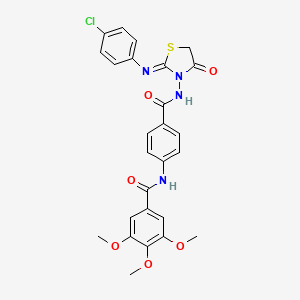
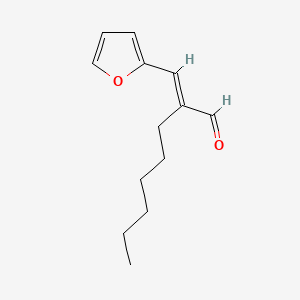
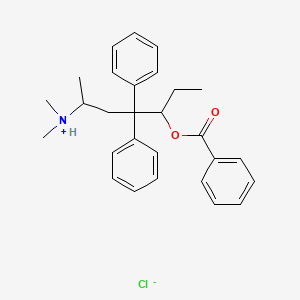
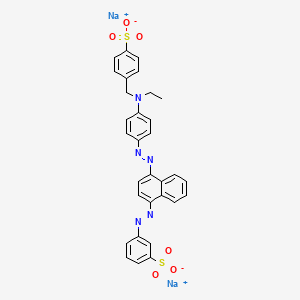
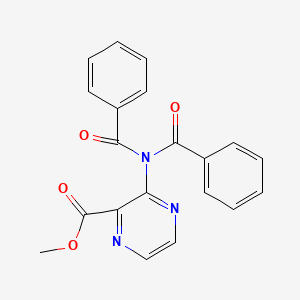
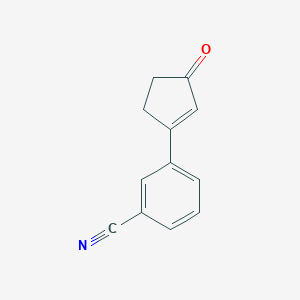


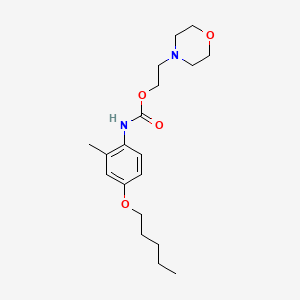
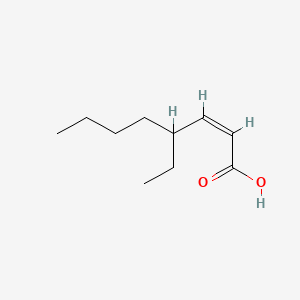
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
